molecular formula C25H32O4S B12577971 4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate CAS No. 199273-82-0

4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate

Katalognummer: B12577971
CAS-Nummer: 199273-82-0
Molekulargewicht: 428.6 g/mol
InChI-Schlüssel: LJEMNQPWNZKNGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate is a complex organic compound that features both ether and ester functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate typically involves multiple steps:

    Formation of the Ether Linkage: The initial step involves the reaction of 4-hydroxybenzoic acid with hex-5-en-1-ol in the presence of a dehydrating agent like sulfuric acid to form the ether linkage.

    Formation of the Ester Linkage: The next step involves the esterification of the resulting compound with 4-hydroxybenzoic acid and 6-sulfanylhexanol under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing ester groups.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted ethers.

Wissenschaftliche Forschungsanwendungen

4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol groups in proteins, potentially altering their function. The ester and ether linkages may also interact with various enzymes, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-acryloyloxyhexyl)oxy]benzoate
  • 4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-methoxyhexyl)oxy]benzoate

Uniqueness

4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack this functional group.

Eigenschaften

CAS-Nummer

199273-82-0

Molekularformel

C25H32O4S

Molekulargewicht

428.6 g/mol

IUPAC-Name

(4-hex-5-enoxyphenyl) 4-(6-sulfanylhexoxy)benzoate

InChI

InChI=1S/C25H32O4S/c1-2-3-4-7-18-28-23-14-16-24(17-15-23)29-25(26)21-10-12-22(13-11-21)27-19-8-5-6-9-20-30/h2,10-17,30H,1,3-9,18-20H2

InChI-Schlüssel

LJEMNQPWNZKNGB-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.